5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole
Description
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is a heterocyclic compound that features a thieno[2,3-d][1,2]oxazole core with bromine substituents at the 5 and 3 positions
Properties
CAS No. |
112499-97-5 |
|---|---|
Molecular Formula |
C6H3Br2NOS |
Molecular Weight |
296.97 g/mol |
IUPAC Name |
5-bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole |
InChI |
InChI=1S/C6H3Br2NOS/c7-2-3-6-4(10-9-3)1-5(8)11-6/h1H,2H2 |
InChI Key |
YPQWRWUVJYNGMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1ON=C2CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole typically involves multi-step organic reactions. One common method includes the bromination of a thieno[2,3-d][1,2]oxazole precursor. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the bromination steps efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thieno[2,3-d][1,2]oxazole ring.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfur and nitrogen heterocycles
Mechanism of Action
The mechanism of action of 5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thieno[2,3-d][1,2]oxazole core can interact with various biological pathways, potentially modulating enzyme activity or receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-bromo-3-(bromomethyl)thiophene share structural similarities but differ in the heterocyclic core.
Isoxazole Derivatives: Compounds such as 3-bromo-5-(bromomethyl)isoxazole have a similar substitution pattern but a different ring structure
Uniqueness
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is unique due to its combination of a thieno[2,3-d][1,2]oxazole core with bromine substituents. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
